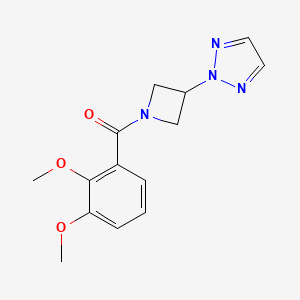

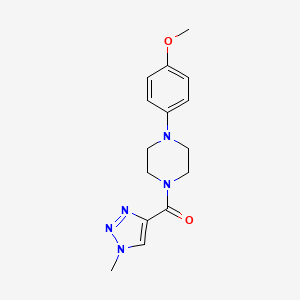

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,3-dimethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,3-dimethoxyphenyl)methanone, also known as TAZAM, is a chemical compound that has been extensively studied for its potential therapeutic applications. TAZAM is a member of the azetidine family of compounds, which have been shown to have a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In

Applications De Recherche Scientifique

Synthesis and Characterization

Research on similar compounds focuses on the synthesis and characterization of novel derivatives, highlighting methodologies that could potentially apply to "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,3-dimethoxyphenyl)methanone". For instance, the development of new synthetic routes and the use of specific ligands or catalysts in reactions to create or modify similar compounds can provide insights into how this chemical might be synthesized or altered for various applications (Singh et al., 2017).

Catalytic Applications

Compounds with triazole or azetidine groups have been studied for their catalytic properties, such as in the Huisgen 1,3-dipolar cycloadditions. The development of ligands based on these structures for catalysis, as demonstrated by Ozcubukcu et al. (2009), could suggest potential catalytic roles for "this compound" in similar or related chemical reactions (Ozcubukcu et al., 2009).

Antioxidant and Pharmacological Properties

The investigation of the antioxidant properties of compounds structurally related to "this compound" can provide a basis for exploring its potential biomedical applications. The study by Balaydın et al. (2010) on the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, highlights the process and evaluation methods that could be applied to similar compounds to assess their antioxidant capabilities and possible pharmacological uses (Balaydın et al., 2010).

Material Science and Polymerization

Research into the polymerization of azetidine and its derivatives, as explored by Schacht and Goethals (1974), provides a foundation for understanding how azetidine-containing compounds like "this compound" might be used in material science or polymer chemistry. The specific conditions and outcomes of azetidine polymerization offer insights into the potential for creating new polymers or materials with unique properties (Schacht & Goethals, 1974).

Mécanisme D'action

Target of Action

Compounds containing a 1,2,3-triazole ring are known to produce anti-che activity by inhibiting both ache and buche activities .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Compounds containing a 1,2,3-triazole ring are known to affect a variety of biological activities .

Pharmacokinetics

Compounds containing a 1,2,3-triazole ring are known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions .

Action Environment

Compounds containing a 1,2,3-triazole ring are known to be stable in both acidic and basic conditions .

Propriétés

IUPAC Name |

(2,3-dimethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-20-12-5-3-4-11(13(12)21-2)14(19)17-8-10(9-17)18-15-6-7-16-18/h3-7,10H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGWJRWVVJFWMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2499340.png)

![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)

![4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2499345.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2499352.png)

![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)

![Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate](/img/structure/B2499355.png)

![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2499356.png)